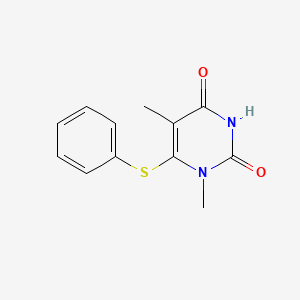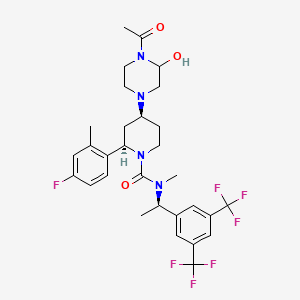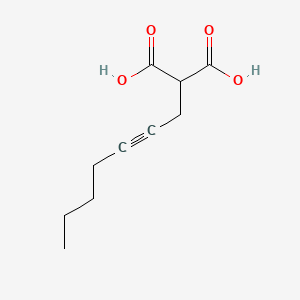
2-(2-Heptynyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Heptynyl)malonic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a 2-heptynyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Heptynyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the malonic ester synthesis, where diethyl malonate is deprotonated with a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes nucleophilic substitution with 2-heptynyl bromide to form the desired product. The reaction conditions usually involve refluxing in ethanol, followed by acidic hydrolysis and decarboxylation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow processes and the use of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
2-(2-Heptynyl)malonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the heptynyl group to a double or single bond.
Substitution: The acidic hydrogen atoms on the methylene group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield heptynoic acid derivatives, while reduction can produce heptenes or heptanes.
科学的研究の応用
2-(2-Heptynyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Heptynyl)malonic acid involves its reactivity as a malonic acid derivative. The compound can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Uniqueness
2-(2-Heptynyl)malonic acid is unique due to the presence of the heptynyl group, which introduces additional reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry, offering different reactivity patterns compared to its simpler analogs.
特性
CAS番号 |
7499-20-9 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-hept-2-ynylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8H,2-4,7H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
AZDWCIKOWAZNJA-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


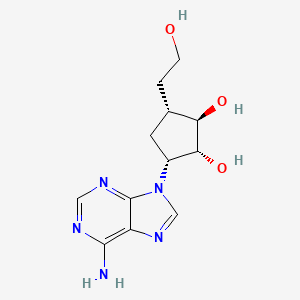
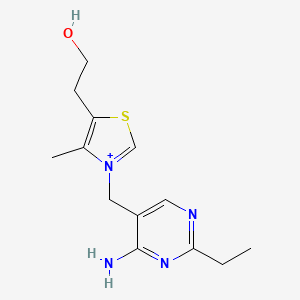
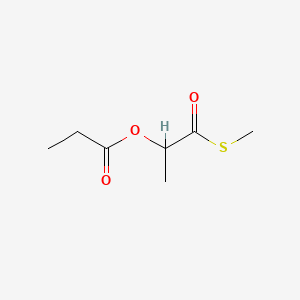
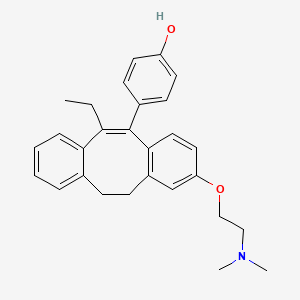
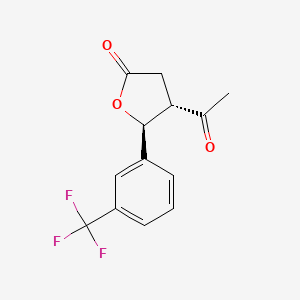
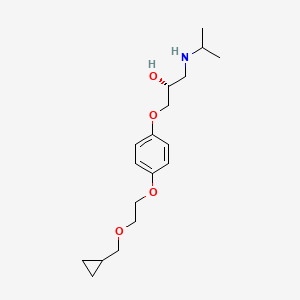
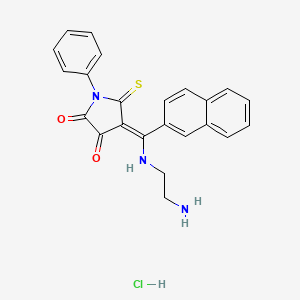


![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)
